2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione
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Overview
Description
2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione is an organic compound that belongs to the class of indanedione derivatives. This compound is characterized by its indene-1,3-dione core structure, which is substituted with a 2-ethoxyphenylmethylidene group. Indanedione derivatives are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indane-1,3-dione with 2-ethoxybenzaldehyde in the presence of a base such as piperidine and a solvent like benzene. The reaction mixture is refluxed until the water formed during the reaction is removed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Knoevenagel condensation reaction is a common method used in industrial settings for the synthesis of similar compounds. This method is favored due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or methylene groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated or methylene derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its structural similarity to biologically active compounds.
Industry: Utilized in the development of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications
Mechanism of Action
The mechanism of action of 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s active methylene group allows it to act as an electron acceptor, making it an excellent candidate for association with electron donors through Knoevenagel reactions. This electron-accepting property is crucial for its applications in organic electronics and photopolymerization .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural features and applications.
Indanone: Another related compound known for its use in the design of biologically active molecules.
2-[(2-Ethoxyphenyl)methylene]-1H-indene-1,3(2H)-dione: A structurally similar compound with comparable properties.
Uniqueness
2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as in the development of advanced materials for organic electronics and photopolymerization .
Biological Activity
2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione is a derivative of indene-1,3-dione, a compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and inflammatory conditions. The following sections will detail the biological activities of this compound, supported by case studies and research findings.
Synthesis and Structure
The synthesis of this compound typically involves the condensation reaction between 2-ethoxybenzaldehyde and indene-1,3-dione. The resulting compound features a conjugated system that enhances its biological activity.
Antiproliferative Activity
Research indicates that derivatives of indene-1,3-dione exhibit significant antiproliferative effects against various cancer cell lines. The compound this compound has been evaluated for its ability to inhibit tumor cell growth. In a study comparing several derivatives, it was found that certain compounds showed stronger inhibition than established chemotherapeutic agents like doxorubicin and daunorubicin. Specifically, the antiproliferative activity was assessed using the MTT assay across different cell lines including A549 (lung cancer), B16F10 (melanoma), and HeLa (cervical cancer) cells .
Cell Line | Compound Tested | Inhibition (%) | Comparison |
---|---|---|---|
A549 | 2-Ethoxy derivative | 70 | Less effective than doxorubicin |
B16F10 | 2-Ethoxy derivative | 65 | Comparable to control compounds |
HeLa | 2-Ethoxy derivative | 75 | More effective than control compounds |
The mechanism underlying the antiproliferative effects of this compound is believed to involve interactions with cellular proteins. Studies suggest that the carbonyl groups of indandione derivatives may form hydrogen bonds with amino acids in proteins, potentially leading to apoptosis in cancer cells. Additionally, these compounds may act as covalent inhibitors via their alpha, beta-unsaturated carbonyl motifs .
Anti-inflammatory Activity
Beyond anticancer properties, indane-1,3-dione derivatives have demonstrated anti-inflammatory activity. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. For instance, a comparative study highlighted that certain derivatives exhibited anti-inflammatory effects greater than curcumin, a well-known natural anti-inflammatory agent .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. In vitro tests revealed that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics like ciprofloxacin .
Bacterial Strain | MIC (µM) | Standard Comparison |
---|---|---|
Staphylococcus aureus | 12 | Effective |
Escherichia coli | 15 | Comparable |
Klebsiella pneumoniae | 16 | Comparable |
Case Studies and Research Findings
Several studies have focused on the biological activities of indane-1,3-dione derivatives:
- Antiproliferative Study : A study published in Molecules demonstrated that specific indanone derivatives could significantly reduce cell viability in A549 and HeLa cells compared to controls .
- Anti-inflammatory Research : Another investigation reported that certain derivatives showed enhanced anti-inflammatory effects through the inhibition of NF-kB signaling pathways .
- Antibacterial Efficacy : Research highlighted the potential of these compounds in treating bacterial infections with promising MIC values against common pathogens .
Properties
IUPAC Name |
2-[(2-ethoxyphenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-2-21-16-10-6-3-7-12(16)11-15-17(19)13-8-4-5-9-14(13)18(15)20/h3-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYOGWJFDFUXEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377638 |
Source
|
Record name | AM-879/41297482 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61499-30-7 |
Source
|
Record name | AM-879/41297482 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.